molecular formula C21H26N2O4S B2834389 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-65-2

4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide

カタログ番号: B2834389
CAS番号: 922023-65-2
分子量: 402.51
InChIキー: FHRGCWQVSDHHOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzenesulfonamide moiety linked to a tetrahydrobenzo[b][1,4]oxazepine ring system, which is further substituted with ethyl and dimethyl groups.

特性

IUPAC Name

4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-5-15-7-10-17(11-8-15)28(25,26)22-16-9-12-19-18(13-16)23(6-2)20(24)21(3,4)14-27-19/h7-13,22H,5-6,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRGCWQVSDHHOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[b][1,4]oxazepine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted aniline and a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The benzenesulfonamide moiety is introduced via a sulfonation reaction, where the tetrahydrobenzo[b][1,4]oxazepine intermediate is treated with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Alkylation: The final step involves the alkylation of the intermediate compound with ethyl and dimethyl groups using alkyl halides under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized to minimize by-products and maximize the efficiency of each step. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and dimethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring in the benzenesulfonamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Conversion to amines.

    Substitution: Introduction of nitro or halogen groups on the aromatic ring.

科学的研究の応用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, sulfonamides are known for their antibacterial properties. This compound could be investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis.

Medicine

In medicine, derivatives of this compound might be explored for their potential as therapeutic agents, particularly in the treatment of bacterial infections or as anti-inflammatory drugs.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the sulfonamide group.

作用機序

The mechanism of action of 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound likely inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication.

類似化合物との比較

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.

    Sulfadiazine: Known for its use in treating toxoplasmosis.

Uniqueness

What sets 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide apart is its complex structure, which may offer enhanced specificity and potency in its biological activities compared to simpler sulfonamides

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

4-Ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of antimicrobial and enzyme inhibition.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H26N2O4S
  • Molecular Weight : 402.5 g/mol
  • CAS Number : 921903-96-0

Antimicrobial Properties

Sulfonamides are known for their antibacterial properties due to their ability to inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis. Initial studies indicate that this compound may exhibit similar antibacterial activity.

Enzyme Inhibition

Research suggests that compounds with structures analogous to 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) may act as inhibitors of various enzymes:

  • Carbonic Anhydrase : This enzyme inhibition is relevant for treating conditions such as glaucoma and edema.
  • Squalene Synthase : Preliminary data indicate potential inhibitory effects on squalene synthase, which is crucial in cholesterol biosynthesis.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds. For example:

  • Antibacterial Activity :
    • A study highlighted the antibacterial efficacy of sulfonamide derivatives against various bacterial strains, demonstrating significant inhibition at low concentrations (IC50 values ranging from 10 to 50 µg/mL) .
  • Enzyme Inhibition Studies :
    • Research on similar oxazepine derivatives indicated IC50 values for squalene synthase inhibition ranging from 45 nM to 170 nM across different species . The implications suggest that 4-ethyl-N-(5-ethyl...) could possess comparable or enhanced inhibitory effects.

Comparative Analysis of Similar Compounds

Compound NameStructureKey FeaturesIC50 (nM)
Compound AStructure AAntibacterial45
Compound BStructure BCarbonic Anhydrase Inhibitor90
Compound CStructure CSqualene Synthase Inhibitor170

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Pathways : By targeting specific enzymes crucial for bacterial survival and metabolic processes.
  • Interference with Folate Synthesis : Similar to other sulfonamides, it may disrupt folate metabolism in bacteria.

Q & A

Q. What are the critical steps in synthesizing 4-ethyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide, and how can purity be ensured?

  • Methodological Answer : Synthesis involves multi-step organic reactions, starting with the preparation of the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
  • Core formation : Cyclization of precursors under controlled temperatures (60–80°C) and inert atmospheres (e.g., N₂) to minimize oxidation .

  • Sulfonamide coupling : Reacting the core with 4-ethylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to promote nucleophilic substitution .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .

  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., sulfonamide NH at δ 10.2–10.5 ppm) and high-resolution mass spectrometry (HRMS) .

    Table 1: Key Analytical Techniques for Structural Confirmation

    TechniquePurposeKey ParametersReference
    NMR SpectroscopyConfirm functional groups and regiochemistryChemical shifts, coupling constants
    Mass SpectrometryVerify molecular weightm/z ratio (e.g., [M+H]⁺ at ~450–460)
    IR SpectroscopyIdentify sulfonamide S=O stretchesPeaks at 1150–1350 cm⁻¹

Q. How can researchers confirm the 3D conformation of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard. For this compound:
  • Crystallization : Use slow evaporation in a solvent mixture (e.g., dichloromethane/methanol) to grow single crystals .
  • Data collection : Resolve bond angles (e.g., C-S-N bond ~107°) and dihedral angles to confirm the oxazepine ring puckering .
  • Alternative : Use NOESY NMR to detect spatial proximity of protons (e.g., ethyl groups on oxazepine vs. benzene ring) .

Advanced Research Questions

Q. How can contradictory enzymatic inhibition data (e.g., IC₅₀ variability) for this compound be resolved?

  • Methodological Answer : Contradictions may arise from assay conditions or target specificity. Address via:
  • Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

  • Cellular assays : Compare inhibition in cell lysates vs. live cells to assess membrane permeability (use LC-MS to quantify intracellular concentration) .

  • Molecular docking : Use Schrödinger Suite or AutoDock to model binding modes with SYK kinase or carbonic anhydrase IX, correlating with experimental IC₅₀ .

    Table 2: Common Sources of Data Contradiction and Solutions

    IssueResolution StrategyReference
    Variability in IC₅₀Standardize assay pH and cofactor levels
    Off-target effectsUse CRISPR-edited cell lines (e.g., SYK knockout)
    Solubility artifactsPre-saturate buffers with DMSO controls

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Methodological Answer :
  • Lipophilicity adjustment : Introduce polar groups (e.g., -OH or -COOH) on the benzene ring while monitoring logP via HPLC (target logP <3) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ethyl group oxidation). Stabilize via fluorination .
  • Bioavailability : Formulate with cyclodextrins or lipid nanoparticles for enhanced solubility (>1 mg/mL in PBS) .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • QSAR modeling : Use MOE or RDKit to correlate substituents (e.g., ethyl vs. allyl groups) with SYK inhibition (pIC₅₀) .
  • Free-energy perturbation (FEP) : Calculate binding affinity changes for methyl → chloro substitutions .
  • ADMET prediction : Apply SwissADME to prioritize derivatives with favorable absorption and low hepatotoxicity .

Experimental Design Considerations

Q. What controls are essential for validating biological activity in cellular assays?

  • Methodological Answer :
  • Positive controls : Use known SYK inhibitors (e.g., R406) or carbonic anhydrase inhibitors (e.g., acetazolamide) .
  • Negative controls : Include solvent-only (DMSO) and scrambled siRNA (for gene-edited assays) .
  • Counter-screens : Test against related kinases (e.g., JAK2) to confirm selectivity .

Q. How can researchers address low yields in the final sulfonamide coupling step?

  • Methodological Answer :
  • Optimize reaction conditions : Increase temperature (80→100°C) or switch to microwave-assisted synthesis (30 min vs. 12 hrs) .
  • Alternative coupling agents : Replace pyridine with DMAP or Hünig’s base to enhance nucleophilicity .
  • Monitor intermediates : Use LC-MS to detect unreacted oxazepine core and adjust stoichiometry .

Data Interpretation and Validation

Q. How to reconcile discrepancies between computational docking and experimental binding data?

  • Methodological Answer :
  • Flexible docking : Account for protein side-chain mobility using induced-fit docking (IFD) in Schrödinger .
  • WaterMap analysis : Identify conserved water molecules in the binding pocket that may displace ligands .
  • SPR validation : Use surface plasmon resonance to measure real-time binding kinetics (ka/kd) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。